Molecular Scaffold and Lipophilicity vs. N-(2-Methoxyethyl)-N-propylamine
Ethyl(2-methoxypropyl)amine possesses a distinct molecular scaffold (C6H15NO) compared to its close structural isomer, N-(2-methoxyethyl)-N-propylamine (C6H15NO). While both are secondary amines with the same molecular formula and weight (117.19 g/mol) [REFS-1, REFS-2], the critical difference lies in the substitution pattern. The target compound features an ethyl group on the amine nitrogen and a 2-methoxypropyl group (CH3-CH(OCH3)-CH2-), whereas the comparator has a propyl group on the nitrogen and a 2-methoxyethyl group (CH3-O-CH2-CH2-). This structural variation results in a computed XLogP3-AA lipophilicity value of 0.4 for the target compound [3].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.4 |
| Comparator Or Baseline | N-(2-Methoxyethyl)-N-propylamine (CAS 43175-57-1) [Comparator] |
| Quantified Difference | Data not available for direct comparison; inference based on known structure-property relationships. |
| Conditions | Computed property by PubChem release 2021.05.07 |
Why This Matters
The specific XLogP3-AA value and unique steric environment guide selection for optimizing drug-likeness and membrane permeability in pharmaceutical lead optimization programs.
- [1] PubChem. (2026). Ethyl(2-methoxypropyl)amine. Compound Summary. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). N-(2-Methoxyethyl)propan-1-amine. Compound Summary. National Center for Biotechnology Information. View Source
- [3] PubChem. (2026). Ethyl(2-methoxypropyl)amine. Compound Summary. National Center for Biotechnology Information. View Source
